Einecs 261-736-8

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns unique identifiers to chemicals marketed in the EU between January 1971 and September 1981. This absence highlights a common challenge in chemical risk assessment, where historical EINECS entries often lack comprehensive data, necessitating comparative approaches like read-across or quantitative structure-activity relationship (QSAR) modeling to infer properties .

Properties

CAS No. |

59404-74-9 |

|---|---|

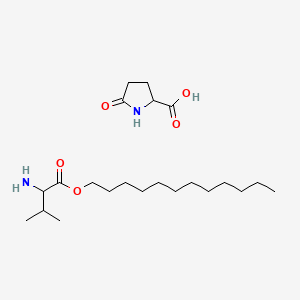

Molecular Formula |

C22H42N2O5 |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

dodecyl 2-amino-3-methylbutanoate;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H35NO2.C5H7NO3/c1-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(18)15(2)3;7-4-2-1-3(6-4)5(8)9/h15-16H,4-14,18H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9) |

InChI Key |

AMBDPTFAWXBVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C(C)C)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 261-736-8 are not explicitly documented in the available sources. Generally, the synthesis of chemical compounds involves various synthetic routes and reaction conditions. Industrial production methods often include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details about the synthetic routes and reaction conditions for this compound would require access to proprietary industrial data or detailed chemical literature.

Chemical Reactions Analysis

The types of reactions that Einecs 261-736-8 undergoes, including oxidation, reduction, and substitution, are not specified in the available sources. Common reagents and conditions used in these reactions, as well as the major products formed, would typically be detailed in specialized chemical databases or research publications. Without specific information, it is challenging to provide a comprehensive analysis of the chemical reactions involving this compound.

Scientific Research Applications

Einecs 261-736-8, like many other chemical substances, may have various scientific research applications. These applications could span across fields such as chemistry, biology, medicine, and industry. In chemistry, it could be used as a reagent or intermediate in synthetic processes. In biology and medicine, it might be studied for its potential biological activity or therapeutic effects. In industry, it could be utilized in the production of materials, chemicals, or pharmaceuticals. Detailed applications would depend on the specific properties and functions of the compound, which are not provided in the available sources.

Mechanism of Action

The mechanism of action for Einecs 261-736-8, including its molecular targets and pathways involved, is not documented in the available sources. Understanding the mechanism of action typically requires detailed biochemical studies and experimental data. This information would be found in specialized scientific literature or research articles focusing on the compound’s biological or chemical activity.

Comparison with Similar Compounds

Key Research Findings

Efficiency of Analog Networks : A small subset of labeled compounds (1,387) can predict properties for 33,000 EINECS chemicals, reducing reliance on animal testing .

Property Coverage: Physicochemical profiling (e.g., log Kow) remains critical for validating analog-based predictions, as seen in chlorinated alkanes and organothiophosphates .

Regulatory Relevance : The REACH framework endorses QSAR and read-across for filling data gaps, emphasizing the need for transparent methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.